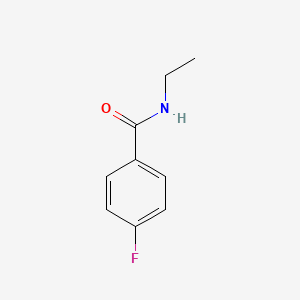

N-ethyl-4-fluorobenzamide

Descripción general

Descripción

N-ethyl-4-fluorobenzamide is an organic compound with the molecular formula C₉H₁₀FNO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a fluorine atom at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-ethyl-4-fluorobenzamide can be synthesized through a reaction between 4-fluorobenzoic acid and ethylamine. The reaction typically involves the activation of the carboxylic acid group of 4-fluorobenzoic acid, followed by nucleophilic substitution with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with ethylamine to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-ethyl-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group of the amide can be reduced to form the corresponding amine.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

- Substitution reactions can yield various substituted benzamides.

- Reduction reactions produce ethyl-4-fluoroaniline.

- Oxidation reactions result in the formation of 4-fluorobenzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-ethyl-4-fluorobenzamide serves as a crucial precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for potential therapeutic effects, particularly in the following areas:

- Anti-Cancer Research : The compound has shown promise in inducing apoptosis in cancer cells by disrupting cellular signaling pathways. Studies indicate its potential as an anticancer agent, particularly in targeting specific types of tumors such as melanoma .

- Biochemical Probes : this compound is utilized as a biochemical probe to study enzyme interactions and protein functions. Its binding affinity to specific molecular targets makes it valuable for understanding various biochemical pathways.

Imaging Applications

The compound has been explored as a molecular probe for imaging applications, particularly in Positron Emission Tomography (PET):

- Melanoma Imaging : A notable application involves the development of radiolabeled derivatives of this compound for PET imaging of malignant melanoma. For instance, the synthesized compound -N-(2-(dimethylamino)ethyl)-4-fluorobenzamide demonstrated high uptake in melanoma cells and favorable biodistribution characteristics for tumor imaging .

Table 1: PET Imaging Characteristics of this compound Derivatives

| Compound | Uptake in Tumor ( %ID/g ) | Tumor-to-Background Ratio | Clearance Rate |

|---|---|---|---|

| -DMFB | 13.00 ± 3.90 | High | Rapid |

| Non-Radiolabeled N-Ethyl-4-FBA | Moderate | Moderate | Slow |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Receptor-Ligand Interactions : The compound can modulate the activity of various receptors and enzymes, influencing cellular signaling pathways that are critical for normal physiological functions and disease processes .

- Potential Therapeutic Properties : Research has indicated that this compound may possess anti-inflammatory properties alongside its anticancer activity, suggesting a broader therapeutic potential.

Materials Science

In materials science, this compound is investigated for developing new materials with specific electronic and optical properties:

- Synthesis of Novel Materials : The compound can act as a building block for creating complex molecules with tailored properties suitable for various applications, including sensors and electronic devices .

Case Studies

Several case studies highlight the diverse applications of this compound:

- Antiarrhythmic Studies : Research has demonstrated that derivatives of this compound can stabilize cardiac membranes by modulating ion channels crucial for maintaining normal cardiac rhythm.

- PET Imaging Applications : Studies involving -labeled derivatives have shown high specificity and sensitivity for detecting melanoma tumors, with significant retention in tumor sites over time .

- In Vitro Studies : In vitro evaluations have confirmed high cellular uptake and retention characteristics that make this compound derivatives suitable candidates for further clinical investigation .

Mecanismo De Acción

The mechanism of action of N-ethyl-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorine atom enhances its binding affinity and selectivity towards these targets, while the ethyl group influences its pharmacokinetic properties. The exact pathways and molecular targets involved vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

N-ethyl-4-fluorobenzamide can be compared with other benzamide derivatives such as:

- N-methyl-4-fluorobenzamide

- N-ethyl-4-chlorobenzamide

- N-ethyl-4-bromobenzamide

Uniqueness:

- The presence of the fluorine atom at the para position provides unique electronic properties, influencing the compound’s reactivity and binding characteristics.

- The ethyl group at the nitrogen atom affects the compound’s solubility and pharmacokinetic profile, distinguishing it from other similar compounds .

This compound’s distinct chemical structure and properties make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

N-ethyl-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl group and a fluorine atom attached to a benzamide backbone. This configuration is believed to enhance its metabolic stability and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of various enzymes and receptors, particularly those involved in inflammatory and cancer-related pathways. For instance, preliminary studies suggest that it interacts with cyclooxygenase enzymes, which play a critical role in inflammation.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have indicated potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Its interaction with cyclooxygenase enzymes suggests that it could be effective in treating inflammatory conditions.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, disrupting cellular signaling pathways associated with tumor growth .

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Research : A study investigated the effects of this compound on melanoma cells. The compound demonstrated significant cytotoxicity, leading to cell death through apoptosis mechanisms. This suggests its potential as a therapeutic agent for melanoma treatment .

- Anti-inflammatory Studies : In vitro assays showed that this compound could inhibit the production of pro-inflammatory cytokines in immune cells, indicating its possible use in managing inflammatory diseases.

- Pharmacokinetics and Bioavailability : Research on the pharmacokinetic properties of this compound has shown that the presence of fluorine enhances its bioavailability and metabolic stability compared to non-fluorinated analogs. This characteristic is crucial for developing effective therapeutic agents.

Propiedades

IUPAC Name |

N-ethyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXQVUVWTKQADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405629 | |

| Record name | N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-18-9 | |

| Record name | N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.